molecular formula C12H16ClNO5S2 B2405040 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine CAS No. 1448130-68-4

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine

Cat. No.: B2405040
CAS No.: 1448130-68-4
M. Wt: 353.83
InChI Key: IBAJEDNXIAVVRK-UHFFFAOYSA-N
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Description

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine is a complex organic compound characterized by the presence of a pyrrolidine ring substituted with sulfonyl groups and a chloromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Groups: Sulfonylation reactions are used to introduce the sulfonyl groups onto the pyrrolidine ring. This often involves the use of sulfonyl chlorides in the presence of a base.

    Attachment of the Chloromethoxyphenyl Group: This step involves electrophilic aromatic substitution reactions to attach the chloromethoxyphenyl group to the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of biological activity. The chloromethoxyphenyl group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(methylsulfonyl)piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(methylsulfonyl)azetidine: Contains an azetidine ring instead of a pyrrolidine ring.

Uniqueness

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)sulfonyl-3-methylsulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO5S2/c1-19-12-4-3-9(7-11(12)13)21(17,18)14-6-5-10(8-14)20(2,15)16/h3-4,7,10H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAJEDNXIAVVRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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